molecular formula C14H22Cl4N2 B4241500 N-[(2,6-dichlorophenyl)methyl]-1-(1-ethylpyrrolidin-2-yl)methanamine;dihydrochloride

N-[(2,6-dichlorophenyl)methyl]-1-(1-ethylpyrrolidin-2-yl)methanamine;dihydrochloride

Cat. No.: B4241500
M. Wt: 360.1 g/mol
InChI Key: MLRFPBHWVTZXPA-UHFFFAOYSA-N
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Description

N-[(2,6-dichlorophenyl)methyl]-1-(1-ethylpyrrolidin-2-yl)methanamine;dihydrochloride is a chemical compound with a complex structure that includes a dichlorobenzyl group and a pyrrolidinylmethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,6-dichlorophenyl)methyl]-1-(1-ethylpyrrolidin-2-yl)methanamine;dihydrochloride typically involves multiple steps, starting with the preparation of the dichlorobenzyl and pyrrolidinylmethylamine intermediates. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques, such as crystallization and chromatography, is essential to achieve the required quality standards for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-[(2,6-dichlorophenyl)methyl]-1-(1-ethylpyrrolidin-2-yl)methanamine;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents like ethanol or dichloromethane. Reaction conditions such as temperature, pressure, and pH must be carefully controlled to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding ketone or aldehyde, while reduction could produce an amine or alcohol derivative.

Scientific Research Applications

N-[(2,6-dichlorophenyl)methyl]-1-(1-ethylpyrrolidin-2-yl)methanamine;dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of certain diseases or conditions.

    Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(2,6-dichlorophenyl)methyl]-1-(1-ethylpyrrolidin-2-yl)methanamine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzylamine derivatives and pyrrolidine-based molecules. Examples include:

Uniqueness

What sets N-[(2,6-dichlorophenyl)methyl]-1-(1-ethylpyrrolidin-2-yl)methanamine;dihydrochloride apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[(2,6-dichlorophenyl)methyl]-1-(1-ethylpyrrolidin-2-yl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20Cl2N2.2ClH/c1-2-18-8-4-5-11(18)9-17-10-12-13(15)6-3-7-14(12)16;;/h3,6-7,11,17H,2,4-5,8-10H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLRFPBHWVTZXPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1CNCC2=C(C=CC=C2Cl)Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22Cl4N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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